Sp-5,6-dichloro-cBIMPS (sodium salt)
Overview
Description
Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate compound that acts as a potent activator of protein kinase A. This compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases . It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin .
Mechanism of Action
Target of Action
Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate that acts as a potent activator of Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes, including metabolism, cell division, and memory functions .
Mode of Action
Sp-5,6-dichloro-cBIMPS selectively activates PKA over Protein Kinase G (PKG), with a Ki value of 30 nM for PKA and 10 µM for PKG . This compound is also resistant to degradation by cyclic nucleotide phosphodiesterases , which are enzymes that break down the second messengers cAMP and cGMP, thus prolonging the activation of PKA.
Biochemical Pathways
The activation of PKA by Sp-5,6-dichloro-cBIMPS leads to the phosphorylation of various proteins, affecting multiple biochemical pathways. For instance, PKA regulates glycogen, sugar, and lipid metabolism . It can also influence cell division and memory functions through its role in the cAMP signaling pathway .
Pharmacokinetics
Sp-5,6-dichloro-cBIMPS displays good cell permeability , which is crucial for its bioavailability. Its high lipophilicity and metabolic stability result in excellent membrane permeability , allowing it to effectively reach its target PKA within cells.
Result of Action
The activation of PKA by Sp-5,6-dichloro-cBIMPS can lead to various molecular and cellular effects. For example, it has been shown to prevent the aggregation of platelets stimulated with thrombin . This suggests that it could potentially be used in the treatment of conditions where platelet aggregation is a problem, such as in certain cardiovascular diseases.
Action Environment
The action, efficacy, and stability of Sp-5,6-dichloro-cBIMPS can be influenced by various environmental factors. For instance, its solubility can vary in different solvents , which could affect its bioavailability and hence its efficacy. Furthermore, its stability may be affected by storage conditions . Therefore, these factors should be carefully considered when using this compound in research or potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Sp-5,6-dichloro-cBIMPS (sodium salt) plays a significant role in biochemical reactions. It interacts with protein kinase A (PKA), a crucial enzyme involved in numerous cellular processes . The interaction is characterized by the compound’s potent activation of PKA .
Cellular Effects
Sp-5,6-dichloro-cBIMPS (sodium salt) has a profound impact on various types of cells and cellular processes. It influences cell function by activating PKA . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sp-5,6-dichloro-cBIMPS (sodium salt) involves its binding interactions with biomolecules, specifically PKA . It exerts its effects at the molecular level by activating PKA , which can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is resistant to degradation by cyclic nucleotide phosphodiesterases , suggesting stability over time.
Metabolic Pathways
Given its role as a PKA activator , it may interact with enzymes or cofactors within the cAMP signaling pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-5,6-dichloro-cBIMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of benzimidazole and ribofuranosyl groups.
Industrial Production Methods
The industrial production of Sp-5,6-dichloro-cBIMPS (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sp-5,6-dichloro-cBIMPS (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphorothioate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the phosphorothioate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce phosphoric acid derivatives .
Scientific Research Applications
Sp-5,6-dichloro-cBIMPS (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways and protein kinase A activation.
Biology: Employed in cell biology research to investigate cell signaling mechanisms and protein phosphorylation.
Medicine: Potential therapeutic applications in preventing platelet aggregation and studying cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and as a research reagent in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
8-pCPT-cAMP: Another cyclic adenosine monophosphate analog that activates both protein kinase A and protein kinase G.
Dibutyryl cyclic adenosine monophosphate: A widely used cyclic adenosine monophosphate analog with similar applications but different stability and permeability properties.
Uniqueness
Sp-5,6-dichloro-cBIMPS (sodium salt) is unique due to its high selectivity for protein kinase A, resistance to degradation by cyclic nucleotide phosphodiesterases, and excellent cell permeability. These properties make it a valuable tool for studying cyclic adenosine monophosphate signaling pathways and protein kinase A activation in various research applications .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHVPHQPNCKKG-MOBMELGVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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